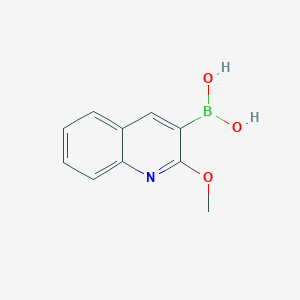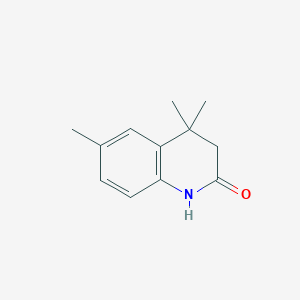
2-Methoxyquinoline-3-boronic acid
Übersicht
Beschreibung
“2-Methoxyquinoline-3-boronic acid” is a chemical compound with the molecular formula C10H10BNO3 . It has an average mass of 203.002 Da and a monoisotopic mass of 203.075378 Da .
Synthesis Analysis
The synthesis of boronic acids, such as “2-Methoxyquinoline-3-boronic acid”, is often achieved through the addition of organometallic reagents to boranes . This process is commonly used in Suzuki–Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecule of “2-Methoxyquinoline-3-boronic acid” contains a total of 26 bonds. There are 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 1 aromatic ether, and 1 Pyridine .
Chemical Reactions Analysis
Boronic acids, including “2-Methoxyquinoline-3-boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions, which are among the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxyquinoline-3-boronic acid” include a melting point of 254 °C, a predicted boiling point of 414.2±55.0 °C, and a predicted density of 1.29±0.1 g/cm3 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
-
Sensing Applications
- Application Summary : Boronic acids, including 2-Methoxyquinoline-3-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
Therapeutics
- Application Summary : Boronic acids have been used in the development of therapeutics .
- Methods of Application : This typically involves the interaction of boronic acids with proteins, their manipulation, and cell labeling .
- Results or Outcomes : While specific outcomes for 2-Methoxyquinoline-3-boronic acid were not found, boronic acids in general have been used in the controlled release of insulin and other therapeutic applications .
-
Separation Technologies
- Application Summary : Boronic acids have been used in separation technologies .
- Methods of Application : This typically involves the use of boronic acids in electrophoresis of glycated molecules .
- Results or Outcomes : Boronic acids have been employed as building materials for microparticles for analytical methods .
-
Chromatography and Mass Spectrometry
- Application Summary : Boronic acids, including 2-Methoxyquinoline-3-boronic acid, can be used in chromatography and mass spectrometry applications .
- Methods of Application : This typically involves the use of boronic acids in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid were not found, but boronic acids in general have been used in these fields .
-
Proteomics Research
- Application Summary : 2-Methoxyquinoline-3-boronic acid is a specialty product for proteomics research applications .
- Methods of Application : This typically involves the use of 2-Methoxyquinoline-3-boronic acid in various proteomics research methods .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid in proteomics research were not found .
-
Suzuki-Miyaura Cross-Coupling
- Application Summary : Boronic acids, including 2-Methoxyquinoline-3-boronic acid, can be used in Suzuki-Miyaura cross-coupling reactions .
- Methods of Application : This typically involves the use of boronic acids with heteroaryl halides in continuous flow .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid in Suzuki-Miyaura cross-coupling reactions were not found .
-
Drug Synthesis
- Application Summary : Boronic acids, including 2-Methoxyquinoline-3-boronic acid, can be used in the synthesis of various drugs .
- Methods of Application : This typically involves the use of boronic acids in the synthesis of complex molecules through various chemical reactions .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid were not found, but boronic acids in general have been used in drug synthesis .
-
Organic Synthesis
- Application Summary : 2-Methoxyquinoline-3-boronic acid can be used in organic synthesis .
- Methods of Application : This typically involves the use of 2-Methoxyquinoline-3-boronic acid in various organic reactions .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid in organic synthesis were not found .
-
Preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors
- Application Summary : 2-Methoxyquinoline-3-boronic acid can be used in the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors .
- Methods of Application : This typically involves the use of 2-Methoxyquinoline-3-boronic acid in the synthesis of these inhibitors .
- Results or Outcomes : The specific outcomes for 2-Methoxyquinoline-3-boronic acid in this application were not found .
Zukünftige Richtungen
Borinic acids, including “2-Methoxyquinoline-3-boronic acid”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have potential applications in cross-coupling reactions, bioactive compounds, and as catalysts for regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Eigenschaften
IUPAC Name |
(2-methoxyquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOYLJRUEIVOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582950 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-3-boronic acid | |
CAS RN |
886853-93-6 | |
| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyquinoline-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














